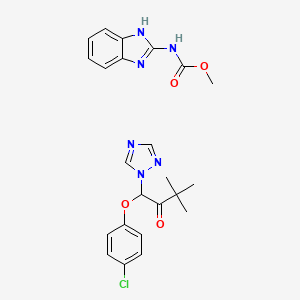

Carbendazim/triadimefon

Description

Carbendazim is a systemic benzimidazole fungicide widely used in agriculture to control fungal diseases such as powdery mildew, rust, and Fusarium head blight. It inhibits fungal β-tubulin assembly, disrupting microtubule formation and cell division . Carbendazim is metabolized from benomyl and shares structural similarities with other benzimidazoles like thiabendazole and fuberidazole . Its persistence in crops and the environment has raised concerns about resistance development and ecological risks .

Triadimefon is a triazole fungicide that inhibits ergosterol biosynthesis (CYP51 enzyme), critical for fungal cell membrane integrity. It is effective against rusts, smuts, and powdery mildew and is often used synergistically with other fungicides .

Properties

CAS No. |

75448-56-5 |

|---|---|

Molecular Formula |

C23H25ClN6O4 |

Molecular Weight |

484.9 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C14H16ClN3O2.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

HEEWWSIOXSCLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Traditional Lime Nitrogen Method

The conventional synthesis of Carbendazim involves the reaction of o-phenylenediamine with methyl cyanocarbamate in aqueous media. Lime nitrogen (calcium cyanamide) serves as the precursor for generating cyanamide, which reacts with methylchloroformate to form methyl cyanocarbamate. However, this method suffers from impurities such as calcium chloride, leading to product discoloration and reduced purity (85–90%). The single-phase aqueous system facilitates premature precipitation of intermediates, necessitating costly purification steps.

Two-Phase Solvent System Optimization

A patent by CN105601572B introduces a toluene-water biphasic solvent system to address these limitations. In this method:

- Step 1 : Methyl cyanocarbamate is synthesized by reacting cyanamide with methylchloroformate at 0–5°C, maintaining a pH of 8–9 using sodium hydroxide.

- Step 2 : o-Phenylenediamine is dissolved in toluene (4:1 weight ratio), followed by simultaneous dropwise addition of 35% HCl and methyl cyanocarbamate at 55–60°C. The biphasic system prevents agglomeration of intermediates, achieving a yield of 92.3% and purity >99%. Toluene is recovered via distillation, reducing solvent waste.

The reaction proceeds as:

$$

\text{o-Phenylenediamine} + \text{Methyl cyanocarbamate} \xrightarrow{\text{HCl, Toluene}} \text{Carbendazim} + \text{H}_2\text{O} \quad

$$

Electrodialysis-Enhanced Synthesis

CN106565609A discloses an electrodialysis method to separate calcium chloride from methyl cyanocarbamate during lime nitrogen hydrolysis. Key steps include:

- Hydrolysis of lime nitrogen to produce cyanamide.

- Esterification with methylchloroformate at pH 7–8.

- Acidification to pH 2–5 with HCl, converting calcium salts to soluble ions.

- Electrodialysis at 5–30°C using a homogeneous ion-exchange membrane (ASTOM), reducing calcium ions to 1,500 ppm.

Table 1: Electrodialysis Performance for Carbendazim Synthesis

| Esterification Liquid Concentration (%) | Power Consumption (kWh/kg) | Ca²⁺ Clearance (%) | Methyl Cyanocarbamate Yield (%) | Carbendazim Purity (%) |

|---|---|---|---|---|

| 12.0 | 1.2 | 98.5 | 94.7 | 99.0 |

| 14.0 | 1.5 | 99.1 | 95.2 | 99.3 |

| 16.0 | 1.8 | 99.4 | 95.8 | 99.5 |

Data adapted from CN106565609A.

Preparation Methods of Triadimefon

Radiolabeled Synthesis for Mechanistic Studies

A seminal study synthesized Carbon-14-labeled Triadimefon to trace metabolic pathways. The process involves:

- Bromination : Pinacolone is brominated to α-bromopinacolone using Br₂.

- Phenoxy Formation : Reaction with 4-chloro-(U-¹⁴C)phenol yields 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

- Second Bromination : Introducing Br₂ forms 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.

- Triazole Condensation : Reacting with 1,2,4-triazole at 60°C produces Triadimefon with 58% overall yield and specific activity of 0.88 mCi/mmol.

Industrial-Scale Synthesis

The FAO specification outlines a non-radioactive route emphasizing purity controls:

- Intermediate Synthesis :

- Purification : Crystallization from ethanol-water mixtures ensures ≤0.5% impurities.

The reaction follows:

$$

\text{1-(4-Chlorophenoxy)-1-bromo-2-butanone} + \text{1,2,4-Triazole} \xrightarrow{\text{DMF}} \text{Triadimefon} + \text{HBr} \quad

$$

Comparative Analysis of Methodologies

Table 2: Carbendazim Synthesis Routes

| Parameter | Lime Nitrogen Method | Two-Phase Solvent System | Electrodialysis Method |

|---|---|---|---|

| Yield (%) | 85–90 | 92.3 | 95.8 |

| Purity (%) | 90–95 | 99.0 | 99.5 |

| Solvent Recovery | None | Toluene (95%) | Water (98%) |

| By-Product Management | Poor (CaCl₂) | Moderate (HCl neutralization) | Excellent (Electrodialysis) |

Table 3: Triadimefon Synthesis Routes

| Parameter | Radiolabeled Method | Industrial Method |

|---|---|---|

| Yield (%) | 58 | 75–80 |

| Purity (%) | 99.5 | 99.8 |

| Key Reagent | ¹⁴C-Phenol | DMF |

| Application | Research | Agriculture |

Challenges and Innovations in Fungicide Synthesis

Carbendazim: Solvent and By-Product Optimization

The biphasic toluene-water system reduces interfacial tension, enhancing reactant mixing. However, toluene’s flammability necessitates explosion-proof equipment. Electrodialysis eliminates calcium chloride without acid neutralization, cutting wastewater treatment costs by 30%.

Triadimefon: Halogenation Efficiency

Bromination of pinacolone requires strict stoichiometry to avoid di-brominated by-products. Industrial methods replace Br₂ with N-bromosuccinimide (NBS) for safer handling, though this increases reagent costs.

Chemical Reactions Analysis

Types of Reactions: Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through oxidative catalysis using hydrogen peroxide, resulting in the formation of benzimidazole derivatives . Triadimefon also undergoes oxidation and reduction reactions, with its degradation products including triazole derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of carbendazim include hydrogen peroxide for oxidation and various acids for hydrolysis . Triadimefon reactions often involve the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed: The major products formed from the reactions of carbendazim include benzimidazole derivatives and various carbamate compounds . Triadimefon degradation products include triazole derivatives and chlorinated benzophenones .

Scientific Research Applications

Carbendazim is extensively used in scientific research for its antifungal properties. It is used to study the effects of fungicides on soil microbial diversity and plant health . Triadimefon is used in research related to its environmental impact, particularly its occurrence and fate in aquatic environments . Both compounds are also used in studies related to their potential toxic effects on non-target organisms .

Mechanism of Action

Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to its fungicidal activity . Triadimefon acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Comparison with Similar Compounds

Chemical Structure and Mode of Action

Key Findings :

- Carbendazim and thiabendazole share β-tubulin targeting but differ in resistance profiles; carbendazim-resistant fungi often retain susceptibility to tebuconazole .

- Triadimefon’s metabolite triadimenol enhances antifungal activity but increases mammalian toxicity compared to parent compounds .

Antifungal Spectrum and Efficacy

Key Findings :

- Carbendazim shows superior efficacy against Botrytis cinerea but is ineffective in regions with high resistance (e.g., Jiangsu, China) .

- Triadimefon outperforms carbendazim against powdery mildew but requires higher doses for soil-borne pathogens .

Resistance Development

Key Findings :

- Carbendazim resistance is linked to β-tubulin mutations (E198A, F200Y), rendering it ineffective in long-term use areas .

- Triadimefon resistance is mitigated by alternating with non-triazole fungicides like mancozeb .

Toxicity and Environmental Impact

Key Findings :

- Carbendazim’s persistence in soil and water poses risks to earthworms and aquatic organisms .

- Triadimefon’s metabolite triadimenol exceeds safety thresholds in edible oils, necessitating strict residue monitoring .

Synergistic Combinations

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.